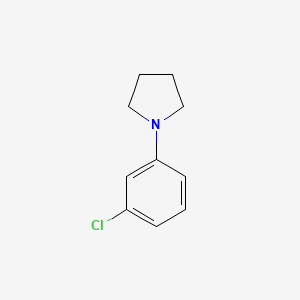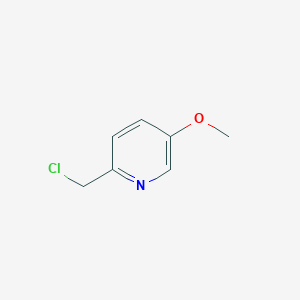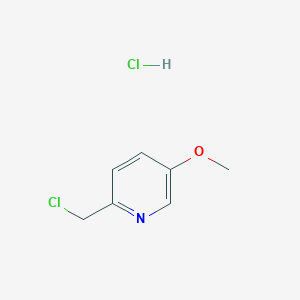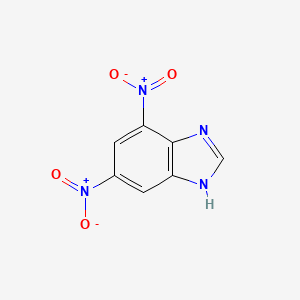
Pyrromethene 556
Overview
Description
Pyrromethene 556 (PM556) is a green-fluorescent polar tracer dye . It is used for investigations of membrane fusion, lysis, and gap-junctional communication and to detect volume changes in cells or liposomes .
Synthesis Analysis
The boradipyrromethene (BODIPY) dyes, which include Pyrromethene 556, are established as a versatile class of organic dyes for various optical applications . Their unique photophysical properties and rich redox behaviors, along with their synthetic versatility, have made them attractive to the scientific community .
Molecular Structure Analysis
The molecular structure and the photophysical properties of pyrromethene-BF2 (PM) dyes are studied with the aim of finding the best structural and environmental conditions which optimize the laser performance of these dyes . The influence of the solvent on the maximum of the absorption and fluorescence bands and on the rate constant of the radiative deactivation is explained on the basis of the stabilization of several resonance structures of the chromophore by general solvent effects and by specific solute–solvent interactions .
Chemical Reactions Analysis
The photophysics of the dye Pyrromethene 556 in liquid solutions have been studied . Environmental factors, such as dye concentration, pH, and nature of the solvent, were considered . The solvent effects are analyzed in terms of multicomponent linear regressions in which several solvent parameters (dipolarity/polarizability, H-bond donor, electron donor capacities, etc.) are individually and simultaneously treated .
Physical And Chemical Properties Analysis
Pyrromethene 556 has a molecular weight of 466.20 and its formula is C14H15BF2N2Na2O6S2 . Its absorption maximum is at 492nm in methanol and its fluorescence maximum is at 533nm in methanol . The fluorescence quantum yield is 0.73 in water .
Scientific Research Applications
Photodynamic Therapy
Pyrromethene 556 is utilized in photodynamic therapy (PDT) for cancer treatment. This process involves light energy, oxygen, and light-activated compounds known as photosensitizers to induce cell death in cancerous and precancerous cells after light activation .
Dye Lasers
This compound is also used in dye lasers , where it has shown significant advances in efficiency, particularly in the 530–620-nm region. It outperforms many commercially available dyes and is preferred for its high laser efficiency and photostability .
High-Resolution Spectroscopy
In the field of high-resolution spectroscopy , Pyrromethene 556’s ability to provide tunable, narrow bandwidth radiation makes it valuable for atomic and molecular spectroscopy .
Mechanism of Action
Target of Action
Pyrromethene 556, also known as Disodium;2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonate, is primarily used as a green-fluorescent polar tracer dye . It is utilized in research for investigating membrane fusion, lysis, and gap-junctional communication . It also helps in detecting volume changes in cells or liposomes .
Mode of Action
The mode of action of Pyrromethene 556 involves its interaction with light. It has a maximum absorption at 492nm (in Methanol) and a maximum fluorescence at 533nm (in Methanol) . This property allows it to be used in various applications, including as a laser dye .
Biochemical Pathways
Its use in investigating membrane fusion, lysis, and gap-junctional communication suggests that it may influence these cellular processes .
Pharmacokinetics
It is known that the compound has a high melting point of over400°C , and it is soluble in various solvents including Methanol, Ethylene Glycol (EG), and Dimethylformamide (DMF) .
Result of Action
The result of Pyrromethene 556’s action is primarily observed through its fluorescence properties. When excited at a specific wavelength, it emits light at a different wavelength, allowing it to be used as a tracer dye . This property is utilized in various research applications, including the study of membrane fusion, lysis, and gap-junctional communication .
Action Environment
The action of Pyrromethene 556 can be influenced by various environmental factors. For instance, the dye’s fluorescence properties can be affected by the concentration of the dye, the pH of the solution, and the nature of the solvent . Moreover, the dye is relatively stable, with a half-life described as "very long" .
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2N2O6S2.2Na/c1-6-11-7(2)13(26(20,21)22)9(4)18(11)15(16,17)19-10(5)14(27(23,24)25)8(3)12(6)19;;/h1-5H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAASMARNAYERO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)S(=O)(=O)[O-])C)C)C)S(=O)(=O)[O-])C)(F)F.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF2N2Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121461-69-6 | |
| Record name | [[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B1356058.png)



![4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazole-4-ylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]piperazino]phenyl]-2-(1-methylpropyl)-4H-1,2,4-triazole-3(2H)-one](/img/structure/B1356069.png)



![2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1356084.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1356089.png)